molecular formula C10H7F3O3 B1487133 4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde CAS No. 2231675-62-8

4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde

Cat. No.: B1487133
CAS No.: 2231675-62-8
M. Wt: 232.16 g/mol
InChI Key: DDWZNBHQKWBTSK-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde is a chemical compound characterized by its trifluoroacetyl group and methoxybenzaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, 2-methoxybenzaldehyde is reacted with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reagents.

Industrial Production Methods: On an industrial scale, the synthesis of 4-(2,2,2-trifluoroacetyl)-2-methoxybenzaldehyde may involve continuous flow reactors or large-scale batch reactors. These methods ensure consistent product quality and efficient production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₂Cl₂, in acidic or neutral conditions.

  • Reduction: LiAlH₄, in anhydrous ether.

  • Substitution: Strong nucleophiles like hydroxide ions (OH⁻) or alkoxides.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols.

  • Substitution: Substituted benzaldehydes or benzyl alcohols.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2,2,2-trifluoroacetyl)-2-methoxybenzaldehyde exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 4-(Trifluoroacetyl)benzoic acid

  • 2,2,2-Trifluoroacetyl chloride

  • Trifluoroacetic anhydride

Uniqueness: 4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde stands out due to its methoxy group, which imparts different chemical properties compared to its analogs. This structural difference can lead to variations in reactivity and biological activity.

This compound's versatility and unique properties make it a valuable asset in various scientific and industrial applications. Its synthesis, reactions, and applications continue to be areas of active research and development.

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Properties

IUPAC Name

2-methoxy-4-(2,2,2-trifluoroacetyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c1-16-8-4-6(2-3-7(8)5-14)9(15)10(11,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWZNBHQKWBTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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